molecular formula C12H15KN2O4S B6619132 potassium 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate CAS No. 1803606-05-4

potassium 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate

Cat. No.: B6619132
CAS No.: 1803606-05-4
M. Wt: 322.42 g/mol
InChI Key: FGSZWXRDDIFFME-UHFFFAOYSA-M
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Description

Potassium 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate (CAS: 1803606-05-4) is a heterocyclic compound featuring a thiazolo[4,5-c]pyridine core fused with a bicyclic system. Its molecular formula is C₁₂H₁₅KN₂O₄S, with a molecular weight of 322.42 g/mol . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines, while the carboxylate potassium salt enhances aqueous solubility. This compound is widely utilized in pharmaceutical synthesis as a building block for drug candidates, particularly in peptide mimetics and kinase inhibitors .

Properties

IUPAC Name

potassium;5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S.K/c1-12(2,3)18-11(17)14-5-4-8-7(6-14)13-9(19-8)10(15)16;/h4-6H2,1-3H3,(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSZWXRDDIFFME-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(S2)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15KN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Potassium 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate (CAS No. 1803606-05-4) is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H15KN2O4SC_{12}H_{15}KN_{2}O_{4}S with a molecular weight of 322.42 g/mol. The compound features a thiazole ring fused with a pyridine derivative, which is known to enhance its biological activity.

Biological Activity Overview

Research indicates that compounds containing thiazole and pyridine moieties often exhibit a range of biological activities including:

  • Antitumor Activity : Thiazole derivatives have been shown to possess significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range for thiazole-containing compounds against human tumor cells .
  • Anticonvulsant Effects : Some thiazole derivatives demonstrate anticonvulsant properties, indicating potential use in epilepsy treatment. The structure-activity relationship (SAR) analyses suggest that modifications to the thiazole ring can enhance efficacy .
  • Antimicrobial Properties : Thiazoles are also recognized for their antimicrobial activities against bacteria and fungi. This is attributed to their ability to interfere with microbial metabolic processes .

Case Studies and Research Findings

  • Antitumor Efficacy :
    A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. The results indicated that specific substitutions on the thiazole ring significantly increased cytotoxicity. For example, compounds with electron-donating groups showed enhanced activity compared to their unsubstituted counterparts .
    CompoundCell LineIC50 (µM)
    Compound AA-431 (skin cancer)1.98 ± 1.22
    Compound BJurkat (leukemia)1.61 ± 1.92
  • Anticonvulsant Activity :
    In another investigation focusing on the anticonvulsant properties of thiazole derivatives, one compound demonstrated a median effective dose (ED50) that provided complete protection in animal models against induced seizures .
  • Antimicrobial Studies :
    Research has shown that thiazole derivatives exhibit broad-spectrum antimicrobial activity. The mechanism involves disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets:

  • Enzyme Inhibition : Many thiazole derivatives act as enzyme inhibitors by binding to active sites or allosteric sites on target proteins.
  • Cell Cycle Disruption : Compounds have been shown to induce apoptosis in cancer cells by disrupting normal cell cycle progression.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Comparison with Cationic Salts

Lithium Counterpart

The lithium salt, lithium(1+) ion 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate (CAS: 2137804-12-5), shares the same heterocyclic core but differs in the cationic species. Key distinctions include:

  • Molecular Weight : 290.26 g/mol (Li⁺) vs. 322.42 g/mol (K⁺), reflecting the atomic mass difference .
  • Solubility : Potassium salts generally exhibit higher water solubility than lithium counterparts due to ion hydration dynamics.
  • Stability : Lithium salts may be more prone to hydrolysis in polar solvents, whereas potassium salts are typically more stable under ambient conditions .

Table 1: Comparison of Cationic Salts

Property Potassium Salt Lithium Salt
CAS 1803606-05-4 2137804-12-5
Molecular Formula C₁₂H₁₅KN₂O₄S C₁₂H₁₅LiN₂O₄S
Molecular Weight (g/mol) 322.42 290.26
Key Applications Pharmaceutical intermediates Research reagents, specialty synthesis

Comparison with Heterocycle-Modified Analogs

Oxazolo[4,5-c]pyridine Derivatives

Replacing the thiazole sulfur with oxygen yields 5-[(Tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid (CAS: 912265-93-1, MW: 268.27 g/mol). Key differences:

  • Electronic Properties : Oxazole lacks sulfur’s polarizability, reducing π-π stacking interactions but improving metabolic stability .
  • Acidity : The free carboxylic acid (pKa ~2.5) is less water-soluble than the potassium carboxylate salt (pKa ~4.5) .
  • Synthetic Utility : Oxazole derivatives are preferred in electron-deficient environments, while thiazoles excel in nucleophilic substitution reactions .
Pyrazolo[1,5-a]pyridine Derivatives

5-({[(tert-Butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS: 1803610-81-2, MW: 295.33 g/mol) features a pyrazole ring fused to pyridine. Notable contrasts:

  • Bioactivity : Pyrazolo-pyridines are often explored for anticancer activity, whereas thiazolo-pyridines target antimicrobial pathways .

Table 2: Heterocycle-Modified Analogs

Compound Type CAS Molecular Formula Molecular Weight (g/mol) Key Feature
Thiazolo[4,5-c]pyridine (K⁺) 1803606-05-4 C₁₂H₁₅KN₂O₄S 322.42 High solubility, Boc protection
Oxazolo[4,5-c]pyridine 912265-93-1 C₁₂H₁₆N₂O₅ 268.27 Improved metabolic stability
Pyrazolo[1,5-a]pyridine 1803610-81-2 C₁₄H₂₁N₃O₄ 295.33 Enhanced hydrogen bonding

Comparison with Ring-Position Isomers

Thiazolo[5,4-c]pyridine (CAS: 273-70-1, Purity: 97%) differs in sulfur and nitrogen positioning:

  • Stereoelectronic Effects : The shifted sulfur alters dipole moments, influencing reactivity in cross-coupling reactions .
  • Biological Targets : Positional isomers may exhibit divergent binding affinities; [5,4-c] isomers are less common in kinase inhibitors compared to [4,5-c] systems .

Key Research Findings

Solubility Trends : Potassium salts (e.g., CAS 1803606-05-4) demonstrate superior aqueous solubility (>50 mg/mL) compared to lithium salts (<30 mg/mL) and free acids (<10 mg/mL) .

Stability Under Acidic Conditions : The Boc group in thiazolo derivatives is stable at pH >4 but cleaves rapidly in trifluoroacetic acid (TFA), a trait exploited in solid-phase peptide synthesis .

Cost and Availability : Lithium salts are ~20% cheaper than potassium analogs but require stringent storage (-20°C) to prevent degradation .

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